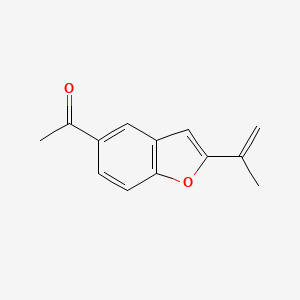
Dehydrotremetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrotremetone is a member of benzofurans.
Aplicaciones Científicas De Investigación
Biosynthesis in Plants
Dehydrotremetone's biosynthesis in plants like Eupatorium rugosum has been a subject of research. Studies involving the feeding of radioactive precursors to plants have elucidated that the acetophenone moiety of dehydrotremetone is derived from acetate via the polyacetate pathway. The furan ring and its side chain formation involve an isoprenoid compound, highlighting the complex biosynthetic pathways in plant systems (Lin Tsung-Jen & P. Heinstein, 1974).
Toxicity Studies
Research has also focused on the isolation of toxic components in plants like white snakeroot, where dehydrotremetone is present. It's observed that dehydrotremetone is not toxic even after microsomal activation, unlike tremetone. This finding is significant in understanding the sporadic toxicity of white snakeroot plants and extracts (R. Beier et al., 1993).
Chemical Synthesis
The chemical synthesis of dehydrotremetone, including the development of 'one-pot' procedures and selective Wittig synthesis, has been explored. These synthetic methods are crucial for creating dehydrotremetone in the laboratory for further research and potential applications (Csékei Márton et al., 2004); (J. Elix, 1971).
Propiedades
Número CAS |
3015-20-1 |
|---|---|
Nombre del producto |
Dehydrotremetone |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-7H,1H2,2-3H3 |
Clave InChI |
DMYZBECNVZSNRN-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C |
SMILES canónico |
CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C |
Otros números CAS |
3015-20-1 |
Sinónimos |
dehydrotremetone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



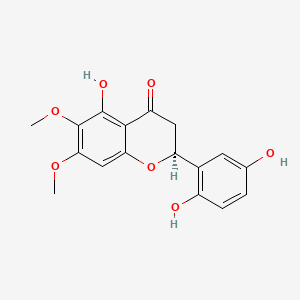


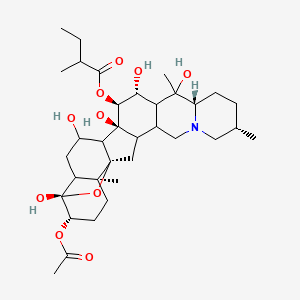

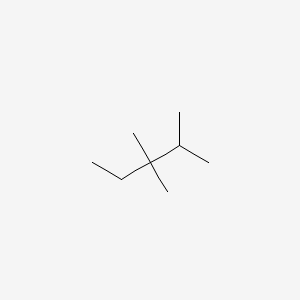
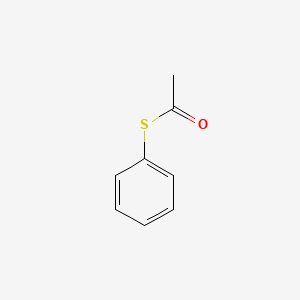
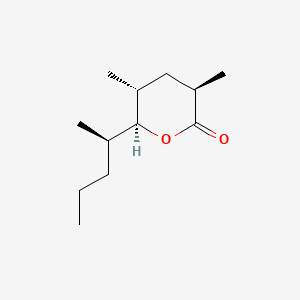
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
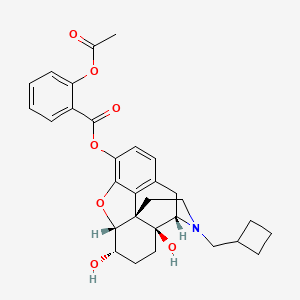
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
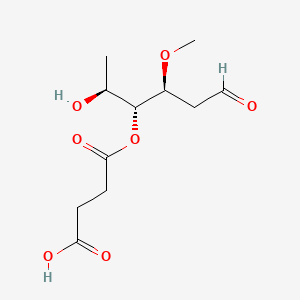
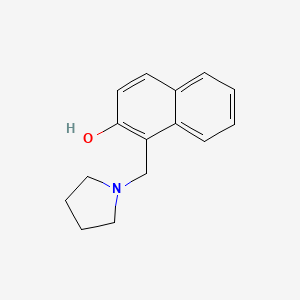
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)